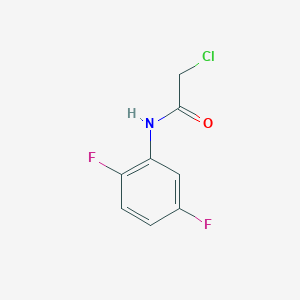

2-chloro-N-(2,5-difluorophenyl)acetamide

Description

Overview of the Chloroacetamide Scaffold in Organic Synthesis and Contemporary Chemical Science

The chloroacetamide scaffold, characterized by a chloroacetyl group attached to a nitrogen atom, is a cornerstone in the field of organic synthesis. Its prominence stems from the high reactivity of the α-chloro substituent, which renders the methylene (B1212753) group highly susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a diverse range of functional groups, making chloroacetamides valuable precursors to more complex molecular architectures.

In contemporary chemical science, the applications of the chloroacetamide scaffold are extensive. It is a key component in the synthesis of various pharmaceuticals, agrochemicals, and materials. The ease with which the chlorine atom can be displaced by oxygen, nitrogen, sulfur, and carbon nucleophiles makes it a versatile tool for the construction of new carbon-heteroatom and carbon-carbon bonds. This versatility has led to its use in the synthesis of a wide variety of heterocyclic compounds, which are themselves of immense importance in medicinal chemistry and materials science.

Research Significance of Aryl-Substituted Chloroacetamides as Chemical Probes and Precursors

When the nitrogen atom of the chloroacetamide scaffold is substituted with an aryl group, a class of compounds known as aryl-substituted chloroacetamides is formed. These compounds have garnered considerable research interest due to their dual role as chemical probes and synthetic precursors. The electronic and steric properties of the aryl ring can be systematically modified, allowing for the fine-tuning of the reactivity and biological activity of the molecule.

As chemical probes, aryl-substituted chloroacetamides have been employed to investigate biological processes. Their electrophilic nature allows them to covalently modify nucleophilic residues in proteins, making them useful tools for identifying and characterizing active sites of enzymes. In the realm of organic synthesis, they are highly valued as precursors to a multitude of heterocyclic systems. The intramolecular cyclization of suitably substituted aryl chloroacetamides is a common and effective strategy for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules. Furthermore, the amide linkage in these compounds is a key structural feature in many drugs, contributing to their pharmacological profiles.

Current Research Landscape of 2-Chloro-N-(2,5-difluorophenyl)acetamide and Closely Related Analogs

While the broader class of aryl-substituted chloroacetamides has been extensively studied, the research landscape for this compound is more specialized. Publicly available research specifically detailing the synthesis, properties, and applications of this particular compound is limited. However, significant insights can be gleaned from the extensive body of work on its closely related analogs, such as those with different halogen substitution patterns on the phenyl ring.

Research on analogs like 2-chloro-N-(4-fluorophenyl)acetamide and 2-chloro-N-(2,5-dichlorophenyl)acetamide reveals a focus on their utility as intermediates in the synthesis of novel bioactive compounds. nih.goviucr.org These studies often explore their reactions with various nucleophiles to generate new chemical entities with potential applications in medicinal chemistry, including the development of antimicrobial and anticancer agents. The fluorine atoms in this compound are of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Therefore, it is reasonable to infer that the research interest in this compound lies primarily in its potential as a building block for the synthesis of novel fluorinated pharmaceuticals and agrochemicals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of a chemical compound is fundamental to its application in research and synthesis. This section details the known characteristics of this compound, drawing on available data and comparisons with closely related analogs.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 196938-10-0 |

| Molecular Formula | C₈H₆ClF₂NO |

| Molecular Weight | 205.59 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C=C1F)NC(=O)CCl)F |

| InChI Key | ACJQYTPZZNZWAE-UHFFFAOYSA-N |

This table is interactive and the data can be exported.

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in publicly accessible literature. However, based on the properties of analogous N-substituted chloroacetamides, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. For instance, the closely related compound 2-chloro-N-phenylacetamide has a melting point of 136-139 °C. nih.gov

Synthesis and Reactivity

The synthesis and reactivity of N-substituted chloroacetamides are well-established areas of organic chemistry. This section outlines the general synthetic routes to compounds like this compound and discusses their characteristic reactivity, particularly in nucleophilic substitution reactions.

The most common and straightforward method for the synthesis of N-aryl chloroacetamides is the acylation of the corresponding aniline (B41778) with chloroacetyl chloride. In the case of this compound, this would involve the reaction of 2,5-difluoroaniline (B146615) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an aqueous solution of sodium acetate (B1210297), to neutralize the hydrochloric acid that is formed as a byproduct. The reaction is often performed in an inert solvent, such as toluene (B28343) or dichloromethane, and may require cooling to control the exothermic nature of the reaction.

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes the compound an excellent substrate for nucleophilic substitution reactions. A wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can readily displace the chloride ion to form new chemical bonds.

These reactions are of great synthetic utility. For example, reaction with primary or secondary amines leads to the formation of α-amino acetamides, which are important structural motifs in many biologically active compounds. Similarly, reaction with phenols or thiophenols yields α-aryloxy or α-arylthio acetamides, respectively. The reactivity of the chloroacetyl group allows for the straightforward introduction of an acetamide-linked side chain onto a variety of molecular scaffolds.

Applications in Chemical Synthesis

The synthetic versatility of this compound and its analogs makes them valuable building blocks in the construction of more complex molecules, particularly heterocyclic compounds and potential pharmacophores.

A significant application of aryl-substituted chloroacetamides is as precursors for the synthesis of a wide range of nitrogen-containing heterocycles. These reactions often proceed through an initial nucleophilic substitution at the α-chloro position, followed by an intramolecular cyclization reaction. For instance, reaction with a binucleophilic species can lead to the formation of five-, six-, or seven-membered heterocyclic rings. The specific heterocyclic system formed depends on the nature of the nucleophile and the reaction conditions employed.

In the context of medicinal chemistry, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The difluorophenyl moiety is a desirable feature in many drug candidates, as the fluorine atoms can enhance metabolic stability and binding affinity. By using this compound as a scaffold, medicinal chemists can introduce a variety of functional groups through nucleophilic substitution at the chloroacetyl group, allowing for the systematic exploration of the structure-activity relationships of new classes of compounds. The resulting derivatives can then be screened for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,5-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJQYTPZZNZWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N 2,5 Difluorophenyl Acetamide and Its Analogs

Primary Synthetic Routes to N-Aryl Chloroacetamide Derivatives

The most common and direct method for the synthesis of N-aryl chloroacetamides is the acylation of an aromatic amine with a derivative of chloroacetic acid. This approach is widely applicable and can be adapted for a range of substituted anilines.

Nucleophilic Acyl Substitution Strategies Employing Haloacetyl Chlorides

The reaction of an aniline (B41778) with a haloacetyl chloride, typically chloroacetyl chloride, is a classic example of nucleophilic acyl substitution. This method is favored for its efficiency and the ready availability of the starting materials. researchgate.netijpsr.info The synthesis of 2-chloro-N-(2,5-difluorophenyl)acetamide is achieved by reacting 2,5-difluoroaniline (B146615) with chloroacetyl chloride.

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A proton is then removed from the nitrogen atom, often by a base present in the reaction mixture, to yield the final N-aryl chloroacetamide product and a hydrochloride salt of the base. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. prepchem.comsemanticscholar.org

The yield and purity of N-aryl chloroacetamides are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, the base used to scavenge HCl, the reaction temperature, and the duration of the reaction.

Commonly used solvents for this transformation include aprotic solvents such as toluene (B28343), chloroform (B151607), dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). prepchem.comsemanticscholar.orgresearchgate.netnih.gov The choice of solvent can influence the solubility of the reactants and the reaction rate.

A variety of bases can be employed, with tertiary amines like triethylamine (B128534) (TEA) being a frequent choice. prepchem.comsemanticscholar.orgresearchgate.net Other bases such as potassium carbonate or sodium acetate (B1210297) in acetic acid have also been successfully used. researchgate.netnih.gov The selection of the base can be critical, as it should be non-nucleophilic enough to not compete with the aniline in reacting with chloroacetyl chloride.

The reaction is often carried out at reduced temperatures, typically between 0 °C and room temperature, to control the exothermic nature of the reaction and minimize the formation of side products. prepchem.comsemanticscholar.orgnih.gov The reaction time can vary from a few hours to overnight, and progress is typically monitored by thin-layer chromatography (TLC). ijpsr.info

For instance, a general procedure for the synthesis of a related compound, 2-chloro-N-(4-fluorophenyl)acetamide, involves adding chloroacetyl chloride to a solution of 4-fluoroaniline (B128567) and triethylamine in toluene while cooling in an ice bath, followed by stirring at room temperature for several hours. nih.gov A similar protocol would be applicable for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for N-Aryl Chloroacetamide Synthesis

| Parameter | Variation | Effect on Reaction | Reference(s) |

|---|---|---|---|

| Solvent | Toluene, Dichloromethane, THF, Acetonitrile | Influences solubility and reaction rate. | researchgate.net, nih.gov, prepchem.com, semanticscholar.org |

| Base | Triethylamine, K2CO3, Sodium Acetate | Neutralizes HCl byproduct, preventing reactant protonation. | researchgate.net, researchgate.net, nih.gov, prepchem.com |

| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. | nih.gov, prepchem.com, semanticscholar.org |

| Duration | 1 to 24 hours | Reaction completion is monitored by TLC. | ijpsr.info, semanticscholar.org |

Exploration of Alternative Synthetic Pathways for Chloroacetamide Core Structures

While the reaction with chloroacetyl chloride is predominant, other methods for constructing the chloroacetamide core exist. One such alternative involves the use of chloroacetic anhydride. Another less common but viable route is the C-amidoalkylation of aromatic compounds. This method utilizes a pre-formed N-(1-hydroxyalkyl)chloroacetamide, which then reacts with an aromatic compound in the presence of a strong acid to form the C-N bond. This approach is more complex and typically used for specific substrates where the direct acylation of an aniline is not feasible.

Targeted Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound with various substituents on the aromatic ring is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science.

Introduction of Variously Substituted Aromatic Moieties

The most straightforward method for preparing analogs with different aromatic moieties is to begin with a correspondingly substituted aniline. A wide variety of substituted anilines are commercially available or can be synthesized, providing access to a diverse range of N-aryl chloroacetamides. ijpsr.infonih.gov For example, reacting 4-methylaniline or 4-chloroaniline (B138754) with chloroacetyl chloride would yield 2-chloro-N-(4-methylphenyl)acetamide and 2-chloro-N-(4-chlorophenyl)acetamide, respectively. nih.gov

In a hypothetical synthetic route to an analog, one could start with a bromo-substituted 2-chloro-N-phenylacetamide. This intermediate could then undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group, or a Buchwald-Hartwig amination with an amine to introduce a new amino substituent. The feasibility of these reactions would depend on the relative reactivity of the aryl bromide and the chloroacetamide's C-Cl bond, and might require protection of the amide N-H.

Table 2: Methods for the Synthesis of Substituted N-Aryl Chloroacetamide Analogs

| Method | Description | Starting Materials | Product Type | Reference(s) |

|---|---|---|---|---|

| Direct Acylation | Nucleophilic acyl substitution of a substituted aniline. | Substituted aniline, Chloroacetyl chloride | N-(substituted aryl) chloroacetamide | nih.gov, ijpsr.info |

| Suzuki-Miyaura Coupling (Hypothetical) | Pd-catalyzed cross-coupling to form a C-C bond on the aromatic ring. | Bromo-substituted N-aryl chloroacetamide, Boronic acid | N-(biaryl or alkyl-aryl) chloroacetamide | rsc.org |

| Buchwald-Hartwig Amination (Hypothetical) | Pd-catalyzed cross-coupling to form a C-N bond on the aromatic ring. | Bromo-substituted N-aryl chloroacetamide, Amine | N-(amino-aryl) chloroacetamide | rsc.org |

Strategic Modifications at the Amide Nitrogen and Alpha-Carbon Position

The core structure of this compound offers two primary sites for strategic modification: the amide nitrogen and the alpha-carbon of the acetyl group. These modifications allow for the generation of a diverse library of analogs with varied physicochemical properties and potential applications.

Modifications at the Alpha-Carbon:

The most common strategic modification of 2-chloro-N-arylacetamides involves the nucleophilic substitution of the chlorine atom at the alpha-carbon. The carbon-chlorine bond is activated by the adjacent electron-withdrawing carbonyl group, making the alpha-carbon susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this class of compounds.

Reaction with Oxygen Nucleophiles: Alkylation of phenols, carboxylic acids, and alcohols with 2-chloro-N-arylacetamides in the presence of a base is a straightforward method to introduce an aryloxy, acyloxy, or alkoxy group at the alpha-position, respectively. For instance, the reaction with potassium cinnamate (B1238496) has been employed to synthesize cinnamic amidoesters.

Reaction with Nitrogen Nucleophiles: A variety of nitrogen-containing heterocycles and amines can be readily alkylated. For example, indole (B1671886) derivatives have been reacted with N-substituted chloroacetamides in the presence of sodium hydride in DMF to yield the corresponding indolyl-N-substituted acetamide (B32628) derivatives. chemicalbook.com The reaction with primary aromatic and heterocyclic amines has been used to synthesize 2-(arylamino)-N-(6-substitutedbenzothiazol-2-yl)-acetamide derivatives. chemicalbook.com

Reaction with Sulfur Nucleophiles: Thiolates are excellent nucleophiles for the displacement of the alpha-chlorine. This reaction has been utilized to prepare various sulfur-containing derivatives. For example, 2-mercaptobenzimidazole (B194830) reacts with 2-chloro-N-substituted-acetamides in the presence of a base to form 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives.

Reaction with Other Nucleophiles: The versatility of this reaction extends to other nucleophiles such as thiocyanate (B1210189) and cyanide ions. Nucleophilic displacement with potassium thiocyanate yields the corresponding thiocyanate derivative, while reaction with potassium cyanide introduces a cyano group. chemicalbook.com

The following table provides a summary of representative nucleophilic substitution reactions at the alpha-carbon of N-aryl-2-chloroacetamides.

| Nucleophile | Resulting Functional Group | General Reaction Conditions | Example Product Class |

|---|---|---|---|

| Phenols/Alcohols | Ether | Base (e.g., K2CO3, NaH) in a suitable solvent (e.g., DMF, Acetone) | Aryloxy/Alkoxy-N-arylacetamides |

| Carboxylic Acids | Ester | Base (e.g., K2CO3) in a suitable solvent (e.g., DMF) | Acyloxy-N-arylacetamides |

| Amines/Heterocycles | Amine | Base (e.g., Et3N, NaH) in a suitable solvent (e.g., DMF, EtOH) | Amino/Heterocyclyl-N-arylacetamides |

| Thiols | Thioether | Base (e.g., Et3N, K2CO3) in a suitable solvent (e.g., EtOH, DMF) | Thio-N-arylacetamides |

| Thiocyanate (SCN-) | Thiocyanate | Solvent such as ethanol (B145695) | Thiocyanato-N-arylacetamides |

| Cyanide (CN-) | Nitrile | Solvent such as DMF | Cyano-N-arylacetamides |

Modifications at the Amide Nitrogen:

Modifications at the amide nitrogen of 2-chloro-N-arylacetamides are less commonly reported than those at the alpha-carbon. The amide N-H bond is generally less reactive than the alpha C-Cl bond. However, under specific conditions, the amide nitrogen can be functionalized, offering another avenue for structural diversification.

N-Alkylation: The direct alkylation of the amide nitrogen with alkyl halides is challenging due to the low nucleophilicity of the amide nitrogen. stackexchange.com To achieve N-alkylation, a strong base is typically required to deprotonate the amide and form a more nucleophilic amide anion. Common bases for this purpose include sodium hydride (NaH) in an aprotic solvent like THF or DMF. stackexchange.com The resulting anion can then react with an alkyl halide. It is important to note that O-alkylation can be a competing side reaction.

N-Arylation: The introduction of an aryl group at the amide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and could potentially be applied to the N-arylation of 2-chloro-N-arylacetamides. wikipedia.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amide with an aryl halide or triflate. Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, represent another possible route.

Mitsunobu Reaction: The Mitsunobu reaction provides a method for the alkylation of acidic N-H bonds, such as those found in imides and sulfonamides, under mild conditions. wikipedia.org While less common for simple amides, this reaction could potentially be adapted for the N-alkylation of 2-chloro-N-arylacetamides by reacting them with an alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate).

The following table summarizes potential strategic modifications at the amide nitrogen.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Alkylation | Strong base (e.g., NaH), Alkyl halide | N-Alkyl-2-chloro-N-arylacetamide |

| N-Arylation (Buchwald-Hartwig) | Pd catalyst, Phosphine ligand, Base, Aryl halide/triflate | N,N-Diaryl-2-chloroacetamide |

| N-Arylation (Ullmann) | Cu catalyst, Ligand, Base, Aryl halide | N,N-Diaryl-2-chloroacetamide |

| N-Alkylation (Mitsunobu) | Alcohol, PPh3, DEAD/DIAD | N-Alkyl-2-chloro-N-arylacetamide |

Scalability Considerations for Academic Research Applications

The synthesis of this compound and its analogs on a gram scale for academic research purposes requires careful consideration of several practical factors to ensure efficiency, safety, and reproducibility.

Reagent and Solvent Selection: The standard synthesis involves the use of 2,5-difluoroaniline and chloroacetyl chloride. Chloroacetyl chloride is a corrosive and moisture-sensitive reagent that should be handled with appropriate care in a well-ventilated fume hood. For larger scale reactions, dropwise addition of chloroacetyl chloride to a cooled solution of the aniline is recommended to control the exothermicity of the reaction. The choice of solvent is also crucial. While a variety of solvents can be used, such as glacial acetic acid, dichloromethane, or toluene, the selection should consider factors like solubility of the starting materials and product, ease of removal, and potential for side reactions. nih.govorganic-chemistry.org The use of a base, such as triethylamine or an aqueous solution of sodium hydroxide (B78521) or sodium acetate, is common to neutralize the HCl generated during the reaction. chemicalbook.comnih.gov

Reaction Monitoring and Work-up: For gram-scale synthesis, monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the point of complete consumption of the starting aniline. The work-up procedure typically involves quenching the reaction, followed by extraction and washing to remove unreacted starting materials, the base, and its salt. In many cases, the N-aryl-2-chloroacetamide product will precipitate from the reaction mixture upon addition of water, simplifying the initial purification. ijpsr.info

Purification: Recrystallization is often the most practical and cost-effective method for purifying multi-gram quantities of solid N-aryl-2-chloroacetamides. ijpsr.info The choice of recrystallization solvent or solvent system is critical and needs to be determined empirically to achieve high recovery of the purified product with good crystal quality. Common solvents for recrystallization of these compounds include ethanol or mixtures of ethanol and water. nih.gov If recrystallization is not sufficient to achieve the desired purity, column chromatography may be necessary, although this can be time-consuming and require large volumes of solvent for larger scales.

Safety and Waste Disposal: When scaling up the synthesis, a thorough risk assessment is necessary. The exothermic nature of the acylation reaction needs to be managed, especially during the addition of chloroacetyl chloride. Appropriate personal protective equipment (PPE) should be worn at all times. The disposal of chemical waste, including solvents and byproducts, must be carried out in accordance with institutional and regulatory guidelines.

A general procedure for the gram-scale synthesis of a 2-chloro-N-arylacetamide in an academic research setting is outlined below:

The substituted aniline (1 equivalent) is dissolved in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

A base (e.g., sodium acetate or triethylamine, 1-1.2 equivalents) is added to the solution.

The flask is cooled in an ice bath.

Chloroacetyl chloride (1-1.1 equivalents) is added dropwise to the stirred solution over a period of 15-30 minutes, maintaining the internal temperature below 10 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours), while monitoring the reaction progress by TLC.

Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.

The crude solid is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol).

The purified product is dried under vacuum to a constant weight.

By carefully considering these factors, the synthesis of this compound and its analogs can be successfully scaled up to the gram quantities often required for further synthetic transformations and biological evaluation in an academic research environment.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Spectroscopic Characterization of 2-Chloro-N-(2,5-difluorophenyl)acetamide and its Derivatives

Spectroscopy provides a non-destructive means to probe the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights, collectively creating a detailed molecular fingerprint.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, the precise connectivity and electronic environment of each nucleus can be determined. For this compound, analysis would be conducted in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) researchgate.net.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the amide proton (N-H), the α-chloro methylene (B1212753) protons (Cl-CH₂), and the three protons on the difluorophenyl ring.

Amide Proton (N-H): A broad singlet is anticipated, typically in the downfield region (δ 8.0-9.0 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be sensitive to solvent and concentration.

Methylene Protons (Cl-CH₂): A sharp singlet corresponding to the two methylene protons is expected. The adjacent electron-withdrawing chlorine atom and acetamide (B32628) group would shift this signal downfield, likely into the δ 4.2-4.5 ppm range iucr.org.

Aromatic Protons (Ar-H): The 2,5-difluorophenyl ring gives rise to a complex set of signals. Based on data from the closely related N-(2,5-difluorophenyl) acetamide, three distinct multiplets are expected researchgate.net. The proton at C6 (ortho to one fluorine and meta to the other) would appear as a complex multiplet. The proton at C3 (ortho to one fluorine and para to the other) and the proton at C4 (between the two fluorine atoms) would also produce unique, coupled multiplets. The signals would be influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-H | 8.0 - 9.0 | Broad Singlet | Chemical shift is variable and depends on solvent and concentration. |

| Cl-CH₂ | 4.2 - 4.5 | Singlet | Deshielded by adjacent chlorine and carbonyl group. |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are predicted. The fluorine atoms will cause the signals for the aromatic carbons to appear as doublets or doublet of doublets due to carbon-fluorine (C-F) coupling.

Carbonyl Carbon (C=O): This signal is expected to appear significantly downfield, typically in the range of δ 164-168 ppm iucr.org.

Methylene Carbon (Cl-CH₂): The carbon atom bonded to chlorine is expected in the δ 40-45 ppm region iucr.org.

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbons directly bonded to fluorine (C2 and C5) will show large one-bond C-F coupling constants and appear far downfield. The other four carbons (C1, C3, C4, C6) will show smaller two- or three-bond C-F coupling constants. Spectroscopic data for the analogous N-(2,5-difluorophenyl) acetamide confirms these complex splitting patterns researchgate.net.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 164 - 168 | Singlet |

| C1 | ~126 | Doublet of Doublets |

| C2 | ~158 | Doublet (large ¹JCF) |

| C3 | ~115 | Doublet of Doublets |

| C4 | ~116 | Doublet of Doublets |

| C5 | ~155 | Doublet (large ¹JCF) |

| C6 | ~119 | Doublet of Doublets |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would show characteristic bands for the amide linkage and halogen substituents ijpsr.info.

N-H Stretch: A sharp to moderately broad peak around 3300-3200 cm⁻¹ is characteristic of the N-H bond in a secondary amide iucr.orgekb.eg.

C=O Stretch (Amide I): A strong, sharp absorption band between 1700 cm⁻¹ and 1650 cm⁻¹ is the hallmark of the carbonyl group in the amide iucr.orgijpsr.info.

N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1550-1510 cm⁻¹ ijpsr.info.

C-F Stretch: Strong absorptions in the 1280-1100 cm⁻¹ region are indicative of the C-F bonds on the aromatic ring.

C-Cl Stretch: A band in the 800-600 cm⁻¹ region corresponds to the stretching vibration of the C-Cl bond ijpsr.info.

Table 3: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide N-H | 3300 - 3200 | Medium-Strong |

| C=O Stretch (Amide I) | Amide C=O | 1700 - 1650 | Strong |

| N-H Bend (Amide II) | Amide N-H / C-N | 1550 - 1510 | Medium-Strong |

| C-F Stretch | Aryl-F | 1280 - 1100 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mode, the analysis of this compound (molar mass ≈ 205.59 g/mol ) would be expected to show a molecular ion peak (M⁺).

A key feature would be the isotopic pattern of the molecular ion. Due to the presence of one chlorine atom, two peaks would be observed: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2)⁺ libretexts.org.

Common fragmentation pathways for N-aryl chloroacetamides include:

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the methylene group, leading to the loss of a ·CH₂Cl radical.

Amide Bond Cleavage: Fission of the amide C-N bond, which could generate a chloroacetyl cation ([ClCH₂CO]⁺) or a 2,5-difluoroanilino radical cation.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the molecular ion.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion | Notes |

|---|---|---|

| 205 / 207 | [C₈H₆ClF₂NO]⁺ | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 156 | [C₇H₄F₂NO]⁺ | Resulting from the loss of the ·CH₂Cl radical. |

| 129 | [C₆H₄F₂N]⁺ | Fragment corresponding to the 2,5-difluoroaniline (B146615) cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Solid-State Structural Analysis: X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state nih.gov. While a specific crystal structure for this compound is not available in open databases, extensive research on closely related N-aryl acetamides allows for a robust prediction of its solid-state characteristics nih.govresearchgate.net.

Studies on compounds like 2-chloro-N-(3-fluorophenyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide reveal common structural motifs nih.govresearchgate.net. These molecules typically crystallize in monoclinic or triclinic systems nih.govresearchgate.net. A defining feature of the crystal packing is the formation of intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction consistently links the molecules into infinite one-dimensional chains, often described with a C(4) graph-set notation nih.govresearchgate.net.

The conformation of the molecule is also a key feature. The acetamide side chain is generally twisted with respect to the plane of the phenyl ring. The dihedral angle between these two planes in related structures is often significant, influenced by the substitution pattern on the ring and crystal packing forces iucr.orgnih.gov. In the solid state, it is likely that this compound would adopt a similar conformation, participating in strong N-H···O hydrogen bonding to form supramolecular chains.

Table 5: Comparative Crystallographic Data of Related N-Aryl Chloroacetamide Derivatives

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 2-chloro-N-(3-fluorophenyl)acetamide | Monoclinic | P2₁/n | N-H···O hydrogen-bonded C(4) chains. | nih.govresearchgate.net |

| 2-chloro-N-(4-fluorophenyl)acetamide | Monoclinic | P2₁/c | Intermolecular N-H···O hydrogen bonds forming infinite chains. | researchgate.net |

| 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide | Monoclinic | P2₁/c | Molecules linked into chains via N-H···O hydrogen bonding. | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-chloro-N-(2,5-difluorophenyl)acetamide, DFT calculations would provide significant insights into its fundamental chemical properties.

Optimization of Molecular Geometries and Electronic Structures

A thorough search of peer-reviewed scientific literature did not yield any studies detailing the optimization of molecular geometry or the electronic structure of this compound using DFT methods. Such a study would typically involve calculating the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Prediction of Reactivity and Potential Reaction Sites

No specific research articles were found that predict the reactivity and potential reaction sites of this compound through DFT calculations. This type of analysis generally involves the examination of frontier molecular orbitals (HOMO and LUMO) and the generation of molecular electrostatic potential (MEP) maps to identify nucleophilic and electrophilic centers.

Calculation of Theoretical Spectroscopic Properties

There are no available studies in the searched scientific literature that report the calculation of theoretical spectroscopic properties (such as IR, NMR, or UV-Vis spectra) for this compound. These theoretical spectra, when calculated, are often used to complement and verify experimental findings.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a biological target, such as a protein.

Prediction of Ligand-Target Interactions and Binding Affinities

A comprehensive search of scientific databases found no molecular docking studies that predict the ligand-target interactions or binding affinities of this compound. Such investigations would provide valuable information on how the compound might interact with specific biological macromolecules, including key amino acid residues involved in binding and the calculated binding energy.

Identification of Potential Biological Targets through In Silico Screening

No published research was identified that utilized in silico screening methods to identify potential biological targets for this compound. This process would involve computationally screening the compound against a large library of known biological targets to identify those with which it is most likely to interact, thereby suggesting potential therapeutic applications.

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its dynamic interactions with a target, such as a protein.

A thorough review of the current scientific literature reveals a notable absence of specific molecular dynamics simulation studies conducted on this compound. However, the principles of MD simulations are widely applied to similar small molecules to understand their behavior.

In a hypothetical MD simulation of this compound, a force field would be employed to describe the potential energy of the system as a function of the coordinates of its atoms. The simulation would track the trajectory of each atom over a defined period, revealing the accessible conformations of the molecule. This would allow for the characterization of the rotational freedom around single bonds, such as the C-N amide bond and the bonds connecting the phenyl ring and the acetamide (B32628) group. The resulting data would help in identifying the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or in a solvent.

Furthermore, if a biological target for this compound were identified, MD simulations could be utilized to model the ligand-target dynamics. By placing the molecule in the binding site of the target protein, the simulation could predict the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. This information is invaluable in rational drug design and for understanding the mechanism of action of bioactive compounds.

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Characterization

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for a detailed characterization of the types and relative importance of intermolecular contacts.

While no specific Hirshfeld surface analysis has been published for this compound, studies on structurally related 2-chloro-N-phenylacetamide derivatives provide a strong basis for predicting the types of interactions that would be significant for this compound.

For instance, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Hirshfeld surface analysis revealed that the most significant intermolecular contacts are H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯S/S⋯H interactions. iucr.org Similarly, for 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, the dominant intermolecular contacts were found to be H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions. iucr.orgdoaj.orgresearchgate.net

Based on the analysis of these and other similar compounds, it is possible to predict the key intermolecular contacts for this compound. The presence of fluorine atoms in the phenyl ring would introduce H⋯F/F⋯H and potentially F⋯F contacts, in addition to the H⋯H, H⋯Cl/Cl⋯H, H⋯C/C⋯H, and H⋯O/O⋯H interactions expected from the 2-chloroacetamide (B119443) moiety. The N-H and C=O groups of the amide linkage would be expected to participate in N—H⋯O hydrogen bonds, a common feature in the crystal packing of related acetamides. researchgate.net

The following table summarizes the percentage contributions of various intermolecular contacts determined by Hirshfeld surface analysis for related compounds, which can serve as a predictive model for this compound.

| Intermolecular Contact | 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide (%) iucr.org | 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide (%) iucr.org |

| H⋯H | 35.5 | Dominant |

| H⋯Cl/Cl⋯H | 19.2 | - |

| H⋯C/C⋯H | 11.8 | Dominant |

| H⋯O/O⋯H | 11.6 | 13.7 |

| H⋯S/S⋯H | 9.7 | - |

Structure Activity Relationship Sar Studies and Rational Design of Novel Derivatives

Impact of Substituent Effects on Biological Activity Profiles of Chloroacetamide Analogs

Slight variations in the molecular structure of chloroacetamide derivatives can lead to significant changes in their biological and environmental behavior. mdpi.com Factors such as lipophilicity, electronic properties, and steric bulk, all dictated by the nature of the substituents, play a crucial role.

The substitution pattern on the aromatic ring is a key determinant of the biological activity of N-phenyl-2-chloroacetamides. nih.gov The position, number, and nature of these substituents can profoundly affect the molecule's interaction with biological targets and its metabolic stability.

Beyond halogens, other substituents also play a critical role. The introduction of groups like cyano (-CN), hydroxyl (-OH), or acetyl (-COCH₃) at different positions on the phenyl ring can modify the molecule's polarity, permeability, and lipophilicity. nih.gov These changes, in turn, affect the compound's absorption, distribution, and ability to reach its target site. For example, research on various N-(substituted phenyl)-2-chloroacetamides demonstrated how different functional groups alter key physicochemical properties. nih.gov

| Substituent on Phenyl Ring | Observed Effect on Properties | Potential Impact on Activity |

|---|---|---|

| -F, -Cl, -Br | Increases lipophilicity, alters electronic distribution. nih.govresearchgate.net | Modulates binding affinity and metabolic stability. researchgate.net |

| -CF₃ | Significantly increases lipophilicity and electron-withdrawing character. nih.gov | Can enhance potency and metabolic resistance. nih.gov |

| -OH | Decreases lipophilicity, introduces hydrogen bonding capability. nih.gov | Affects solubility and target-specific interactions. |

| -CN | Increases polarity, acts as a hydrogen bond acceptor. nih.gov | Can improve permeability and binding. |

| -COCH₃ | Increases polarity and potential for hydrogen bonding. nih.gov | Influences solubility and receptor interaction. |

Modifications at the amide nitrogen and the adjacent alpha-carbon (the carbon bearing the chlorine atom) offer another avenue for tuning the activity of chloroacetamide derivatives. The amide bond itself is a critical structural feature, and its properties can be altered by substitution. Introducing heteroatoms at the amide nitrogen can diminish amide resonance, which in turn affects the bond lengths and reactivity of the entire group. mdpi.com

The alpha-carbon is part of the reactive "warhead" of the molecule. Altering the substitution at this position directly impacts the electrophilicity and steric accessibility of the carbon-chlorine bond. For example, introducing additional substituents at the alpha-carbon can decrease the reactivity of the chloroacetamide moiety. nih.gov This can be a strategic approach to improve selectivity for a specific biological target over off-target interactions, although it may sometimes come at the cost of reduced potency. nih.gov The goal is to achieve an optimal balance between reactivity and selectivity.

Rational Design Principles for Modulating Biological Potency and Selectivity

Insights gained from SAR studies provide the foundation for the rational design of new chloroacetamide derivatives. By understanding how specific structural features contribute to biological activity, chemists can design new molecules with improved potency, better selectivity, and more favorable pharmacokinetic profiles.

The design of novel analogs often begins with a known active compound like 2-chloro-N-(2,5-difluorophenyl)acetamide. Based on SAR data, specific modifications are proposed. For instance, if higher lipophilicity is desired to improve membrane permeability, one might synthesize derivatives with additional non-polar substituents on the phenyl ring. Conversely, if improved water solubility is the goal, polar groups could be introduced.

The synthesis of these N-substituted chloroacetamides is typically straightforward, often involving the reaction of the appropriately substituted aniline (B41778) (e.g., 2,5-difluoroaniline) with chloroacetyl chloride. ijpsr.infonih.gov This robust synthetic route allows for the creation of a diverse library of analogs for biological screening, where the effects of systematic structural changes can be evaluated.

Bioisosterism is a powerful strategy in drug design where one atom or functional group is replaced by another with similar physical or chemical properties, with the aim of improving the molecule's biological properties. drughunter.com This approach is widely used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. chem-space.com

For chloroacetamide derivatives, several bioisosteric replacements can be considered:

Amide Bioisosteres : The amide bond is susceptible to hydrolysis by metabolic enzymes. Replacing it with more stable mimics like 1,2,3-triazoles, oxadiazoles, or a trifluoroethylamine group can enhance the metabolic stability and pharmacokinetic profile of the compound. drughunter.comhyphadiscovery.com These heterocyclic rings can often preserve the necessary hydrogen bonding capabilities of the original amide. drughunter.com

Aromatic Ring Bioisosteres : The difluorophenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270) or thiophene (B33073) rings, to explore new interactions with the biological target and alter physicochemical properties. u-tokyo.ac.jp

Halogen Bioisosteres : While the parent compound contains fluorine, replacing it with other halogens or pseudo-halogens like -CN or -CF₃ can fine-tune the electronic and steric properties of the molecule. The replacement of hydrogen with fluorine is a common strategy to block metabolic oxidation at a specific position. cambridgemedchemconsulting.com

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Amide (-CONH-) | 1,2,3-Triazole | Mimics hydrogen bonding properties, improves metabolic stability. hyphadiscovery.com |

| Amide (-CONH-) | Oxadiazole | Enhances metabolic stability and pharmacokinetic profile. drughunter.com |

| Phenyl Ring | Pyridine, Thiophene | Alters electronic properties and potential for new interactions. u-tokyo.ac.jp |

| Fluorine (-F) | Chlorine (-Cl), Cyano (-CN) | Modulates electronegativity, size, and polarity. |

| Hydrogen (-H) on ring | Fluorine (-F) | Blocks metabolic oxidation, increases binding affinity. cambridgemedchemconsulting.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of newly designed, unsynthesized molecules, thereby saving time and resources in the drug discovery process.

For chloroacetamide analogs, QSAR models can be built using a training set of compounds with known activities. These models correlate biological activity with various molecular descriptors, which are numerical representations of the chemical structure. Descriptors can include physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size), electronic parameters (e.g., atomic charges), and topological indices (e.g., molecular connectivity). chalcogen.ro

Studies on N-phenyl-2-chloroacetamides and related structures have successfully used 2D and 3D-QSAR approaches to identify the key structural requirements for potent activity. nih.govresearchgate.net These models can generate visual representations, such as contour maps, that show regions around the molecule where, for example, bulky groups or electronegative groups would be favorable or unfavorable for activity. Such predictive insights are invaluable for optimizing existing lead compounds and designing new derivatives with a higher probability of success. researchgate.net The use of multivariate analysis, such as Principal Component Analysis (PCA), can further help in understanding the relationship between structural properties and biological profiles. mdpi.com

Investigation of Biological Activities in Non Human Systems

Herbicidal Activity and Proposed Mechanism of Action

Chloroacetamides are a major group of herbicides used globally for the control of weeds. researchgate.net They are typically applied pre-emergence to manage annual grass weeds and certain small-seeded broadleaf weeds in a variety of important crops. researchgate.net

The chloroacetamide class of herbicides is effective against a range of weed species that commonly affect major crops like corn, cotton, rice, and soybean. researchgate.net Their primary utility is in pre-emergent and early post-emergent applications. researchgate.net Among the most significant grass weeds controlled by chloroacetamide herbicides are Digitaria sanguinalis (large crabgrass), Echinochloa crus-galli (barnyard grass), Setaria faberi (giant foxtail), and Sorghum halepense (johnsongrass). researchgate.net Studies on acetamide (B32628) derivatives, such as N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy) acetamide, have demonstrated strong herbicidal activities against upland weeds including barnyard grass, large crabgrass, pale smartweed, and slender amaranth. researchgate.net

The primary herbicidal mode of action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.netcambridge.org VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential precursors for various critical plant components, including cuticular waxes, suberin, and membrane lipids. The herbicidal activity stems from the compound's ability to block the VLCFA elongase enzyme complex located in the endoplasmic reticulum. researchgate.net This inhibition leads to a deficiency in the necessary lipids, proteins, and lignin (B12514952) required for normal plant development, ultimately disrupting cell membrane integrity and causing cell death. researchgate.netnih.gov This mechanism effectively halts the early growth of susceptible weed seedlings. cambridge.orgcambridge.org

Beyond their primary effect on VLCFA synthesis, chloroacetamide herbicides have been reported to inhibit other metabolic processes that are dependent on coenzyme A. cambridge.orgcambridge.org Research indicates that these herbicides can interfere with the biosynthesis of isoprenoids and flavonoids. cambridge.orgcambridge.org The disruption of these pathways is considered a secondary effect of the primary mode of action, stemming from the interruption of acetyl-CoA metabolism, a central molecule in various biosynthetic routes within the plant. cambridge.org

Antimicrobial Research: Antibacterial and Antifungal Properties of Chloroacetamide Analogs

Various analogs of chloroacetamide have been synthesized and investigated for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against both bacteria and fungi. tandfonline.comresearchgate.netijpsr.info

Research into chloroacetamide derivatives has revealed their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.netscielo.org.za Studies have demonstrated that the biological activity of these compounds can vary based on the substituents attached to the phenyl ring. nih.gov For instance, some N-substituted chloroacetamides have shown effectiveness against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus cereus, while being less effective against Escherichia coli. nih.govtandfonline.com Other research has highlighted the activity of specific derivatives against Pseudomonas aeruginosa. scielo.org.za A notable analog, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been specifically investigated for its activity against Klebsiella pneumoniae, a significant Gram-negative pathogen. scielo.brresearchgate.net Molecular docking studies suggest that these compounds may act by targeting essential bacterial proteins like DNA gyrase and Topoisomerase II, which are involved in replication and transcription. researchgate.net

| Chloroacetamide Analog | Bacterial Strain | Observed Activity |

|---|---|---|

| General N-substituted chloroacetamides | Staphylococcus aureus (Gram-positive) | Effective nih.gov |

| General N-substituted chloroacetamides | MRSA (Gram-positive) | Effective nih.gov |

| General N-substituted chloroacetamides | Escherichia coli (Gram-negative) | Less Effective nih.gov |

| Compound 13 (a specific derivative) | Bacillus cereus (Gram-positive) | Potent (MIC = 10 mg/L) tandfonline.com |

| Bis-sulfide derivative 7 | Pseudomonas aeruginosa (Gram-negative) | Potent (78.8% inhibition) scielo.org.za |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae (Gram-negative) | Demonstrated antibacterial activity scielo.brresearchgate.net |

The antifungal potential of chloroacetamide derivatives has been evaluated against a range of fungal pathogens, showing promise for the development of new antifungal treatments. nih.gov Studies have demonstrated that certain derivatives are highly effective against various Candida species and dermatophytes, which are common causes of skin and superficial mycoses. nih.govresearchgate.net For example, specific analogs showed minimum inhibitory concentrations (MIC) in the range of 25-50 µg/mL against Candida and as low as 3.12-50 µg/mL against dermatophytes. nih.govresearchgate.net

Further research on the analog 2-chloro-N-phenylacetamide revealed antifungal activity against strains of Aspergillus flavus, with MIC values ranging from 16 to 256 μg/mL. scielo.brscielo.br Another derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), proved effective against multiple resistant strains of Fusarium spp., a genus of fungi that can cause serious infections, with MICs between 12.5 and 50 μg/mL. nih.gov The mechanism of action for some of these antifungal analogs may involve targets on the fungal cell membrane other than ergosterol (B1671047) complexation. nih.gov

| Chloroacetamide Analog | Fungal Pathogen | Observed Activity (MIC Range) |

|---|---|---|

| Compounds 2, 3, and 4 (specific derivatives) | Candida species | 25-50 µg/mL nih.govresearchgate.net |

| Compounds 2, 3, and 4 (specific derivatives) | Dermatophytes | 3.12-50 µg/mL nih.govresearchgate.net |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16-256 μg/mL scielo.brscielo.br |

| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Fusarium species (multi-resistant) | 12.5–50 μg/mL nih.gov |

| Compounds 6 and 20 (specific derivatives) | Candida albicans | Potent Activity (EC50 = 197.02 and 189.13 mg/L, respectively) tandfonline.com |

Mechanistic Investigations of Antimicrobial Action (e.g., DNA Ligase Inhibition)

The antimicrobial properties of chloroacetamide derivatives are a significant area of study, with research pointing towards multiple mechanisms of action. The biological activity of these compounds is largely influenced by their chemical structure, particularly the functional groups attached to the phenyl ring. nih.gov

One of the key mechanisms investigated is the inhibition of essential bacterial enzymes. DNA ligases, which are crucial for DNA replication, recombination, and repair, have been identified as a potential target for antibacterial agents. nih.gov Specifically, the NAD+-dependent DNA ligase (LigA) in bacteria presents a promising target for broad-spectrum antibacterial therapy. nih.gov While direct studies on 2-chloro-N-(2,5-difluorophenyl)acetamide are limited, research on analogous compounds suggests that the acetamide scaffold can interfere with these vital cellular processes. For instance, studies on 2-chloro-N-phenylacetamide against fungal pathogens like Aspergillus flavus suggest that its mechanism may involve binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis. researchgate.net

The general structure of N-(substituted phenyl)-2-chloroacetamides allows them to act as effective antimicrobial agents, with their efficacy varying based on the type and position of substituents on the phenyl ring. nih.gov Halogenated substituents, for example, can increase the lipophilicity of the molecule, enabling easier passage through the phospholipid bilayer of microbial cell membranes. nih.gov Research on N-phenylacetamide derivatives has confirmed that these compounds can cause cell membrane rupture in bacteria like Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov

Other Investigated Biological Effects of this compound Analogs

Beyond their antimicrobial effects, analogs of this compound have been evaluated for a variety of other biological activities. The versatile N-substituted acetamide structure serves as a pharmacophore in many biologically active compounds. derpharmachemica.com

Anticonvulsant Potential and Receptor Interactions (e.g., GABA Receptor)

Substituted amide derivatives are associated with a range of central nervous system (CNS) activities, including anticonvulsant properties. derpharmachemica.com The amide group is considered an important pharmacophore in many anticonvulsant drugs. derpharmachemica.com Research into new acetamide derivatives has identified compounds with significant anticonvulsant activity in models of epilepsy such as the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com

The mechanism for this activity is often linked to interactions with neuronal ion channels and receptors. For some active acetamide derivatives, the probable molecular mechanism involves interaction with voltage-sensitive sodium channels and L-type calcium channels. mdpi.com Furthermore, the GABAergic system is a key target for anticonvulsant drugs. Compounds that enhance GABA-mediated inhibition, often through modulatory sites on the GABA-A receptor, tend to have a broad spectrum of anticonvulsant action. nih.govnih.gov While some anticonvulsant drugs increase brain GABA levels, the mechanism is complex and may involve factors beyond metabolism, such as membrane transport processes. nih.gov

Antidepressant Activity and Associated Enzyme Inhibition (e.g., MAO-A)

The potential for N-substituted acetamide analogs to act as antidepressants has also been explored. This activity is often associated with the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-A, which is responsible for the metabolism of monoamine neurotransmitters like serotonin (B10506) and norepinephrine. ijpp.comnih.gov Inhibitors of MAO-A are used clinically for the treatment of psychiatric disorders, including depression. nih.govresearchgate.net

Studies on compounds structurally related to acetamides, such as phenylacetic acid hydrazones and semicarbazones, have shown antidepressant activity in forced swimming tests. ijpp.com The rationale for designing these molecules often involves bioisosteric modifications of known MAO inhibitors to enhance properties like lipophilicity. ijpp.com While many different classes of antidepressants can inhibit MAO activity, this is often at relatively high concentrations, and the potency and mechanism of inhibition can vary significantly between drugs and the two MAO isoforms (MAO-A and MAO-B). nih.gov

General Enzyme Inhibition Studies Beyond Specific Targets

The acetamide scaffold has been investigated for its ability to inhibit a range of other enzymes. A notable area of research is the inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation. archivepp.com Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. archivepp.com

Molecular docking studies have been used to investigate the binding of 2-chloro-N,N-diphenylacetamide derivatives to COX-1 and COX-2 enzymes. orientjchem.org These computational studies, combined with in-vivo biological activity evaluations, help to identify lead compounds for potential analgesic and anti-inflammatory agents. orientjchem.org The acetamide functional group is amenable to the design of prodrugs for COX-II inhibitors, which can improve pharmacokinetic parameters. archivepp.com

Antioxidant Properties and Radical Scavenging Capabilities

The antioxidant potential of acetamide analogs has been assessed through various in vitro assays. These assays measure properties such as reducing power, free radical scavenging capacity, and the ability to inhibit peroxidation. nih.gov The 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay is a common method used to determine the ability of a compound to act as a free radical scavenger. nih.govmdpi.com

Studies on N-acetylcysteine amide (NACA), an acetamide derivative, have demonstrated its capacity to scavenge DPPH radicals and hydrogen peroxide. nih.gov The antioxidant activity of various chemical structures, including chalcone (B49325) analogs, has been linked to their ability to scavenge free radicals and chelate reactive ions, thereby preventing oxidative damage. scirp.orgmdpi.com These findings suggest that the N-substituted acetamide scaffold could contribute to the antioxidant profiles of its derivatives.

Protein Kinase Inhibition Studies

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in many diseases. nih.gov Consequently, protein kinase inhibitors are a major focus of drug discovery. nih.gov Small-molecule inhibitors typically function by competing with ATP at its binding site on the kinase. nih.gov

Molecular docking studies have explored the potential of acetamide derivatives to act as inhibitors of bacterial kinases. nih.gov For example, derivatives of 2-mercaptobenzothiazole (B37678) containing an acetamide linker have been docked into the active sites of bacterial DNA gyrases and other kinases, showing potential binding interactions within hydrophobic pockets. nih.gov This suggests that the N-arylacetamide scaffold could be a valuable starting point for the design of novel protein kinase inhibitors.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating and analyzing chemical compounds. For a substituted acetamide (B32628) like 2-chloro-N-(2,5-difluorophenyl)acetamide, various chromatographic methods are applicable, each serving a distinct purpose in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for assessing purity and quantifying the compound in various matrices. iltusa.com

For analytical purposes, a reverse-phase HPLC method is typically employed. sielc.comsielc.com This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase composition would be a gradient mixture of acetonitrile (B52724) and water. sielc.comsielc.com To ensure sharp peaks and reproducible retention times, the mobile phase is often acidified with a small amount of an acid like phosphoric acid or formic acid, the latter being particularly suitable for applications involving mass spectrometry (MS) detection. sielc.com

A hypothetical HPLC method for the analytical determination of this compound is outlined below:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Beyond analytical quantification, HPLC is also a powerful tool for purification through preparative applications. By scaling up the analytical method—using a larger column and a higher flow rate—it is possible to isolate significant quantities of highly pure this compound from a reaction mixture. sielc.comsielc.com This is particularly useful for obtaining a reference standard or for applications requiring the compound in a highly purified form.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. iltusa.com However, due to the relatively low volatility and polar nature of the amide group in this compound, direct analysis by GC can be challenging. To overcome this, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form. researchgate.netsigmaaldrich.com

Common derivatization techniques for compounds containing N-H bonds include silylation or acylation. researchgate.net For instance, reacting the amide with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility. sigmaaldrich.com

Once derivatized, the compound can be analyzed on a standard non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The temperature program would be optimized to ensure good separation from any impurities or byproducts.

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

While this compound itself is not chiral, if a synthetic route were to introduce a chiral center, GC with a chiral stationary phase could be employed for enantiomeric separation. This would be crucial for controlling the stereochemistry of the final product.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. ijpsr.info In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

A typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it in an appropriate solvent system. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often a good starting point for aromatic amides. silicycle.comresearchgate.net The ratio of the solvents can be adjusted to achieve optimal separation, with the goal of having the product's retention factor (Rf) in the range of 0.3 to 0.5 for clear visualization.

| Stationary Phase | Mobile Phase (v/v) | Visualization |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | UV light (254 nm) |

| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | UV light (254 nm) |

By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, a chemist can quickly assess the status of the reaction and determine when it is complete.

Integrated Analytical Approaches for Complex Research Studies

In comprehensive research studies, a single analytical technique is often insufficient to provide all the necessary information. Therefore, an integrated approach, combining the strengths of multiple analytical methods, is frequently employed. longdom.orgijpar.com

A powerful combination for the analysis of this compound and its related impurities or metabolites is the coupling of a chromatographic separation technique with mass spectrometry (MS). thepharmajournal.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.govijpsjournal.com It is particularly useful for identifying unknown impurities and degradation products by providing both retention time data and mass-to-charge ratio information, which can help in elucidating the structures of these minor components.

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives of this compound, GC-MS offers excellent separation and definitive identification based on the mass spectrum of the analyte. thepharmajournal.com The fragmentation pattern observed in the mass spectrum serves as a "fingerprint" for the compound, allowing for unambiguous identification.

By integrating these hyphenated techniques with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, researchers can achieve a complete and unambiguous characterization of this compound and its behavior in various chemical and biological systems.

Future Perspectives and Emerging Research Directions

Development of Novel Chloroacetamide Scaffolds with Tuned Activities and Specificity

The 2-chloro-N-aryl acetamide (B32628) framework, central to 2-chloro-N-(2,5-difluorophenyl)acetamide, serves as a versatile precursor for synthesizing a wide array of novel chemical entities. researchgate.netnih.govresearchgate.net The reactivity of the chlorine atom allows for its easy replacement by various nucleophiles (such as oxygen, nitrogen, or sulfur), enabling the creation of new molecular scaffolds. researchgate.net This strategic modification can lead to the development of compounds with fine-tuned biological activities and enhanced specificity.

Research has demonstrated that N-substituted chloroacetamides are effective and selective microbial reagents, and modifying the substituted functional residues can improve their selectivity and lipophilicity. nih.gov For instance, derivatives have been synthesized by reacting N-aryl-2-chloroacetamides with different sulfur reagents to produce new bis-sulfide compounds with significant antibacterial and antioxidant properties. scielo.org.za Another approach involves using 2-chloro-N-arylacetamides as building blocks for complex heterocyclic systems, such as thieno[2,3-b]pyridines, which are known for a wide range of pharmacological activities. acs.orgnih.gov Furthermore, the development of acetamide-sulfonamide scaffolds through the conjugation of existing drugs with sulfa drugs represents a sophisticated strategy for creating novel molecules with potentially enhanced therapeutic effects. mdpi.com These examples underscore the immense potential for generating diverse libraries of compounds from the chloroacetamide core, each with tailored activities.

Interactive Data Table: Examples of Novel Scaffolds Derived from Chloroacetamides

| Base Scaffold | Modification/Derivative | Observed/Potential Activity | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Substitution with various anilines | Antimicrobial, Anticancer | nih.gov |

| 4-Aminobenzohydrazide | bis-Chloroacetylation followed by reaction with thiol reagents | Antibacterial, Antioxidant | scielo.org.za |

| 2-Chloro-N-arylacetamide | Reaction with 2-mercaptonicotinonitrile (B1308631) derivatives | Pharmacologically active thieno[2,3-b]pyridines | acs.orgnih.gov |

| Ibuprofen/Flurbiprofen | Conjugation with sulfa drugs to form acetamide–sulfonamide scaffolds | Urease Inhibition | mdpi.com |

Integration of Advanced Computational Approaches for Predictive Modeling and De Novo Design

Advanced computational tools are becoming indispensable in the design and development of new chloroacetamide derivatives. In silico methods such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and predictive modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are accelerating the discovery process. nih.govtandfonline.com

Molecular docking studies have been successfully employed to investigate the binding modes of chloroacetamide derivatives with their biological targets, providing insights that can guide the rational design of more potent compounds. nih.govtandfonline.com For example, docking simulations have helped to understand the interactions of these molecules within the binding pockets of targets like penicillin-binding protein and lanosterol (B1674476) 14-alpha demethylase. tandfonline.com QSAR analysis helps to determine how the chemical structure and various substituents on the phenyl ring contribute to the compound's biological activity, allowing researchers to predict the effectiveness of new analogs. nih.gov Additionally, computational screening of physicochemical and ADMET parameters helps to evaluate the drug-likeness of novel compounds early in the discovery phase, ensuring that resources are focused on candidates with the most promising profiles. tandfonline.com These computational approaches, from predictive modeling to de novo design, are crucial for efficiently navigating the vast chemical space of possible chloroacetamide scaffolds to identify molecules with optimal activity and safety. nih.gov

Deeper Elucidation of Molecular Pathways Affected by this compound and its Analogs

While the broad biological activities of chloroacetamide derivatives are well-documented, a deeper understanding of their specific molecular mechanisms is a key area for future research. The biological activity of these compounds is often linked to the presence of the chloro atom in the acetamide group, which appears to enhance their antimicrobial effects. mdpi.com Elucidating the precise molecular pathways is critical for optimizing existing compounds and discovering new therapeutic applications.